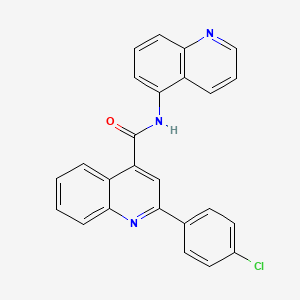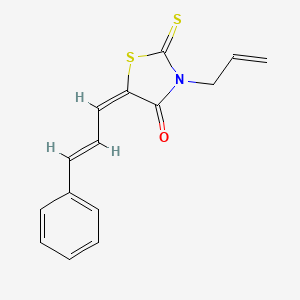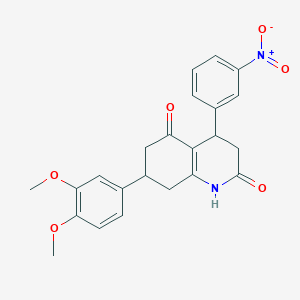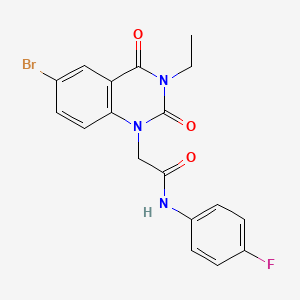![molecular formula C20H20BrN3OS B4788310 1-(2-Bromophenyl)-3-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}urea](/img/structure/B4788310.png)
1-(2-Bromophenyl)-3-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}urea
描述
1-(2-Bromophenyl)-3-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}urea is a complex organic compound that features a unique combination of bromophenyl, butylphenyl, and thiazolyl groups
准备方法
The synthesis of 1-(2-Bromophenyl)-3-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}urea typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the thiazole ring, followed by the introduction of the bromophenyl and butylphenyl groups. Common reagents used in these reactions include bromine, phenyl isothiocyanate, and butyl bromide. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
化学反应分析
1-(2-Bromophenyl)-3-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}urea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles like amines or thiols replace the bromine atom, forming new derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.
科学研究应用
1-(2-Bromophenyl)-3-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用机制
The mechanism of action of 1-(2-Bromophenyl)-3-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and thiazolyl groups play a crucial role in binding to these targets, leading to the modulation of their activity. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of protein-protein interactions.
相似化合物的比较
1-(2-Bromophenyl)-3-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}urea can be compared with other similar compounds, such as:
1-(2-Bromophenyl)-3-{4-[4-(methyl)phenyl]-1,3-thiazol-2-yl}urea: This compound has a methyl group instead of a butyl group, which may affect its chemical reactivity and biological activity.
1-(2-Chlorophenyl)-3-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}urea: The presence of a chlorine atom instead of a bromine atom can lead to differences in the compound’s electronic properties and reactivity.
1-(2-Bromophenyl)-3-{4-[4-(butan-2-yl)phenyl]-1,3-oxazol-2-yl}urea: The replacement of the thiazole ring with an oxazole ring can result in variations in the compound’s stability and interaction with molecular targets.
属性
IUPAC Name |
1-(2-bromophenyl)-3-[4-(4-butan-2-ylphenyl)-1,3-thiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3OS/c1-3-13(2)14-8-10-15(11-9-14)18-12-26-20(23-18)24-19(25)22-17-7-5-4-6-16(17)21/h4-13H,3H2,1-2H3,(H2,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTURNLRHURDNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-{5-[(4-NITROPHENYL)SULFONYL]-1,3-THIAZOL-2-YL}ACETAMIDE](/img/structure/B4788241.png)

![4-{[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-methylbenzoate](/img/structure/B4788251.png)
![[4-[(E)-[2-(furan-2-yl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-methylbenzenesulfonate](/img/structure/B4788256.png)

![methyl 2-({[(4-bromophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4788264.png)


![4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]BENZAMIDE](/img/structure/B4788284.png)


![N-{2-[(4-isobutyryl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}propanamide](/img/structure/B4788301.png)
![2-[(2,6-dichlorobenzyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4788316.png)
![(5E)-1-(2-chlorophenyl)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4788331.png)
